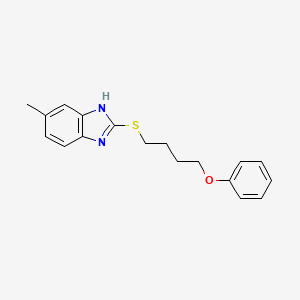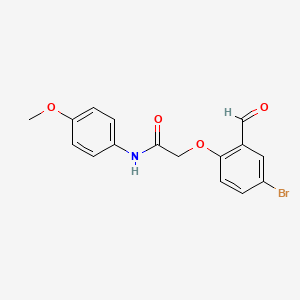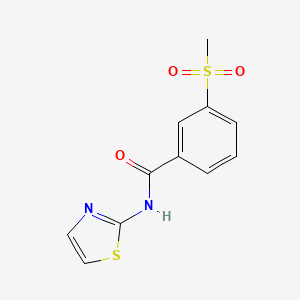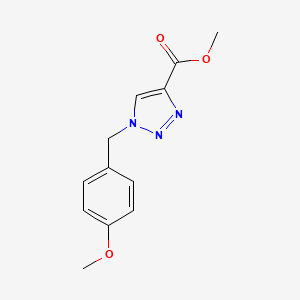
N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve several steps, including substitution, click reaction, and addition reaction . These reactions are often carried out in an eco-friendly solvent like water .Applications De Recherche Scientifique
Anti-Inflammatory Applications
This compound has been evaluated for its potential in treating inflammatory conditions. It has shown potent activity against TNF-α , a pro-inflammatory cytokine involved in systemic inflammation . With 78% inhibition at a 10 μM concentration, it could be a valuable lead in the development of new anti-inflammatory drugs.
Anticancer Properties
The derivatives of this compound have been studied for their anticancer properties. They are found to be valuable leads against various cancer pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways . This makes them promising candidates for further research in cancer therapy.
Synthesis of Organic Molecules
The eco-friendly synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives using water as a solvent represents a green chemistry approach to producing biologically important organic molecules . This method helps to reduce chemical pollution and resource depletion.
Immunomodulatory Effects
Phthalimide derivatives, to which this compound belongs, act as immunomodulators . They can modulate the immune system, which is beneficial in treating autoimmune diseases and in organ transplantation.
Angiogenesis Inhibition
These compounds have been identified as angiogenesis inhibitors . They can potentially be used to treat diseases where inhibiting blood vessel growth is beneficial, such as in certain types of cancer and macular degeneration.
Antimycobacterial Activity
Some derivatives have shown antimycobacterial properties . This suggests potential applications in the treatment of mycobacterial infections, including tuberculosis.
Analgesic and Anticonvulsant Effects
The compound’s derivatives exhibit analgesic and anticonvulsant effects . This opens up possibilities for their use in pain management and seizure control.
Environmental Sensing and Reporting
A derivative of this compound has been used to develop a fluorescence-enhanced probe for the detection of Cu2+ ions based on the excited-state intramolecular proton transfer (ESIPT) process . This application is significant in environmental monitoring and reporting.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide interacts with its target, NUDT5, by binding to it. The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide’s action is the inhibition of cell proliferation. Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against MCF7 cells, with CC50 values of 16.14 ± 2.08 µM and 11.26 ± 1.158 µM, respectively .
Action Environment
The action of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is influenced by the environment in which it is synthesized. The compound and its derivatives were synthesized via a condensation reaction in water, an environmentally friendly solvent . This green and eco-friendly synthesis method may have implications for the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-10-6-9(7-11(8-10)24-2)15(20)18-13-5-3-4-12-14(13)17(22)19-16(12)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYKZMQWONQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)


![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)
![2-chloro-11H-indolo[3,2-c]quinolin-6-ol](/img/structure/B2885983.png)



![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)
